molecular formula C25H31ClN4O2S B2418571 2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide CAS No. 720667-82-3

2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide

Cat. No.: B2418571
CAS No.: 720667-82-3
M. Wt: 487.06
InChI Key: ANTJXSWZXNVSND-UHFFFAOYSA-N
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Description

2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C25H31ClN4O2S and its molecular weight is 487.06. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-butyl-5-[(4-chlorophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O2S/c1-3-5-7-19-8-12-21(13-9-19)27-24(31)18-33-25-29-28-23(30(25)16-6-4-2)17-32-22-14-10-20(26)11-15-22/h8-15H,3-7,16-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTJXSWZXNVSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCCC)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide , with CAS No. 720667-82-3, is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H31ClN4O2SC_{25}H_{31}ClN_{4}O_{2}S, with a molecular weight of 487.06 g/mol. The structure features a triazole ring, which is known for its biological significance and versatility in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have shown that derivatives of triazoles can inhibit biofilm formation, which is crucial in treating persistent infections caused by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainActivity ObservedReference
Staphylococcus aureusInhibition
Pseudomonas aeruginosaInhibition
Escherichia coliModerate inhibition
Candida albicansModerate inhibition

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans, indicating its potential as an antifungal agent. The mechanism likely involves disruption of fungal cell membranes or inhibition of ergosterol synthesis .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that while some triazole derivatives exhibit toxicity towards eukaryotic cell lines, the specific compound under study shows a favorable safety profile. It does not significantly affect cell viability at therapeutic concentrations, making it a candidate for further development in clinical settings .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial metabolism and biofilm formation. The triazole ring is known to interact with various biological targets, including enzymes critical for cell wall synthesis and metabolic pathways in fungi and bacteria.

Case Studies

  • Study on Biofilm Inhibition : A study evaluated the effectiveness of the compound against biofilms formed by Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at concentrations as low as 10 µM, suggesting potent anti-biofilm activity .
  • Cytotoxicity Assessment : In a cytotoxicity study involving human cell lines, the compound was tested at varying concentrations (5 µM to 50 µM). Results showed no significant cytotoxic effects at concentrations below 25 µM, indicating its potential for safe therapeutic use .

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